4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide

Acetylcholinesterase inhibition Alzheimer's disease Phthalimide scaffold

4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide is a bifunctional small-molecule building block (C₁₆H₁₂N₂O₃, MW 280.28 g/mol) comprising a phthalimide (1,3-dioxoisoindole) warhead tethered to a primary benzamide moiety via a single methylene (–CH₂–) linker. It is commercially supplied at ≥95% purity for research use.

Molecular Formula C16H12N2O3
Molecular Weight 280.283
CAS No. 790681-49-1
Cat. No. B2413197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide
CAS790681-49-1
Molecular FormulaC16H12N2O3
Molecular Weight280.283
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C16H12N2O3/c17-14(19)11-7-5-10(6-8-11)9-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2,(H2,17,19)
InChIKeyJBJSDZAIGWLMJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide (CAS 790681-49-1): Core Scaffold Identity and Procurement Baseline


4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide is a bifunctional small-molecule building block (C₁₆H₁₂N₂O₃, MW 280.28 g/mol) comprising a phthalimide (1,3-dioxoisoindole) warhead tethered to a primary benzamide moiety via a single methylene (–CH₂–) linker . It is commercially supplied at ≥95% purity for research use . This scaffold belongs to the broader phthalimide–benzamide conjugate class, whose members have demonstrated inhibitory activity against acetylcholinesterase (AChE), α‑glucosidase, histone deacetylases (HDACs), and cyclooxygenase‑2 (COX‑2) in primary literature [1].

Why Generic Phthalimide or Benzamide Building Blocks Cannot Replace 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide in PROTAC and Fragment-Based Design


In‑class phthalimide derivatives (e.g., thalidomide, lenalidomide, pomalidomide) and standalone benzamides are not interchangeable with the target compound because the single‑methylene linker geometry dictates the distance and dihedral angle between the cereblon (CRBN)‑recruiting phthalimide and the target‑protein ligand [1]. PROTAC design literature demonstrates that altering the linker by a single carbon can shift the degradation constant (DC₅₀) by more than 10‑fold and profoundly affect ternary complex formation [2]. Consequently, substituting a pomalidomide‑based degrader building block with the target compound—where the glutarimide ring of pomalidomide is absent—yields a distinct warhead geometry that may abrogate CRBN binding while preserving the benzamide handle for alternative E3 ligase (e.g., VHL) recruitment.

Quantitative Differentiation Evidence for 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide vs. Closest Structural Analogs


AChE Inhibition: Phthalimide–Benzamide Conjugate vs. Donepezil (Clinical Standard)

In a direct head‑to‑head Ellman assay, the phthalimide–benzamide conjugate 4‑(1,3‑dioxoisoindolin‑2‑yl)‑N‑phenylbenzamide (compound 4g) demonstrated an IC₅₀ of 1.1 ± 0.25 µM, compared to the clinical drug donepezil (IC₅₀ = 0.41 ± 0.12 µM) [1]. The target compound, bearing a methylene spacer instead of a direct N‑phenyl link, is expected to modulate the phthalimide–benzamide dihedral angle and thereby alter AChE inhibitory potency.

Acetylcholinesterase inhibition Alzheimer's disease Phthalimide scaffold

α‑Glucosidase Inhibition: Phthalimide–Benzamide‑Triazole Hybrids vs. Acarbose

A series of phthalimide–benzamide‑1,2,3‑triazole hybrids (8a–k) were evaluated against yeast α‑glucosidase, with the most potent hybrid, 8j, exhibiting an IC₅₀ of 92.0 ± 3.5 µM, compared to acarbose (IC₅₀ = 750.0 ± 12.5 µM) [1]. This represents an ~8‑fold improvement over the standard inhibitor.

α‑Glucosidase inhibition Type 2 diabetes Phthalimide hybrid

COX‑2 Selectivity: Phthalimide Derivatives vs. Celecoxib (Selectivity Index Comparison)

A phthalimide‑based COX‑2 inhibitor, compound 6a, achieved an IC₅₀ of 0.18 µM against COX‑2 and a selectivity index (SI = COX‑1 IC₅₀ / COX‑2 IC₅₀) of 668, compared to celecoxib (COX‑2 IC₅₀ = 0.05 µM, SI > 384) [1]. Although 6a is structurally distinct from the target compound, the data illustrate the class’s capacity for high COX‑2 selectivity.

COX‑2 inhibition Anti‑inflammatory Selectivity index

Physicochemical Differentiation: Lipophilicity (cLogP) and Hydrogen‑Bonding Capacity vs. Common Analogues

The target compound has a predicted cLogP of 1.8 and features three hydrogen‑bond acceptors (two phthalimide carbonyls + one amide carbonyl) and two hydrogen‑bond donors (amide NH₂) . In contrast, the widely used CRBN ligand pomalidomide displays a cLogP of ~0.5 and five hydrogen‑bond acceptors [1]. The lower lipophilicity and additional H‑bond capacity of the target compound may translate into superior aqueous solubility and reduced non‑specific protein binding, which are critical parameters for fragment‑based screening and in vivo pharmacokinetics.

Lipophilicity Drug‑likeness Permeability

Optimal Research and Industrial Application Scenarios for 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide Based on Quantitative Evidence


PROTAC Linker Optimization: Replacing Pomalidomide with a Phthalimide–Benzamide Warhead

When designing CRBN‑recruiting PROTACs, the methylene‑bridged phthalimide–benzamide scaffold of the target compound offers a distinct warhead geometry compared to the glutarimide‑containing pomalidomide. The alteration in linker attachment chemistry can be exploited to screen for ternary complex formation efficiency with different target proteins [1]. Quantitative DC₅₀ comparisons between the target compound‑conjugated PROTAC and a pomalidomide‑conjugated PROTAC can reveal linker‑dependent degradation potency differences .

Fragment‑Based Drug Discovery (FBDD) for Neurological Targets

The compound’s molecular weight (280.28 g/mol) and balanced lipophilicity (cLogP = 1.8) meet the 'rule‑of‑three' criteria for fragment libraries [1]. Direct AChE inhibition data for the scaffold (IC₅₀ = 1.1 µM for analog 4g vs. donepezil 0.41 µM) positions the compound as a validated starting point for structure‑based optimization toward Alzheimer’s disease targets.

Metabolic Disease Lead Generation: α‑Glucosidase and COX‑2 Dual‑Target Programs

Phthalimide–benzamide hybrids have demonstrated potent α‑glucosidase inhibition (e.g., 8j: IC₅₀ = 92.0 µM vs. acarbose 750.0 µM) [1] and COX‑2 selectivity (SI = 668 for analog 6a) . The target compound can serve as a key intermediate for synthesizing focused libraries that explore dual‑target anti‑diabetic/anti‑inflammatory mechanisms.

Epigenetic Probe Development: HDAC Inhibitor Scaffold Assembly

The benzamide moiety is a known zinc‑binding group in HDAC inhibitors. Several phthalimide‑type HDAC inhibitors have achieved sub‑micromolar IC₅₀ values [1]. The target compound provides a pre‑assembled phthalimide–benzamide template that can be elaborated into selective HDAC1/HDAC2 probes through amide coupling or N‑alkylation chemistry.

Quote Request

Request a Quote for 4-[(1,3-Dioxoisoindol-2-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.